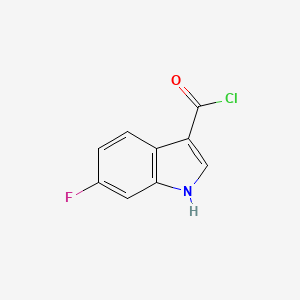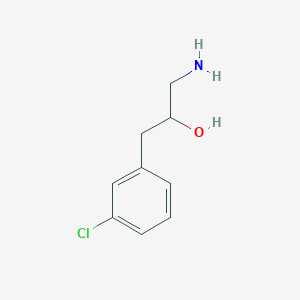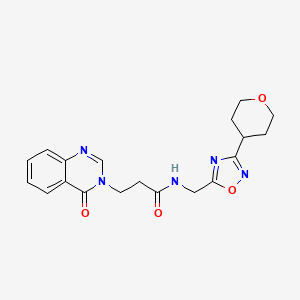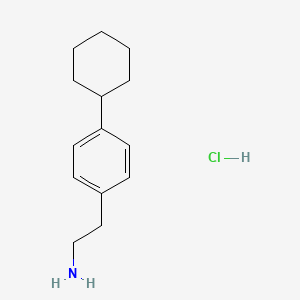![molecular formula C20H22N4O3S B2749596 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine CAS No. 2097911-89-0](/img/structure/B2749596.png)
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine” is a complex organic molecule that features multiple functional groups, including pyrrole, imidazole, sulfonyl, and piperidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Pyrrole Group: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Formation of the Imidazole Group: This can be synthesized via the Debus-Radziszewski imidazole synthesis, involving the reaction of glyoxal, ammonia, and an aldehyde.
Formation of the Piperidine Group: This can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Coupling Reactions: The intermediate compounds are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The pyrrole and imidazole groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole group may yield pyrrole-2,5-dicarboxylic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of this compound depends on its interaction with molecular targets. The pyrrole and imidazole groups may interact with enzymes or receptors, modulating their activity. The sulfonyl group may act as an electrophile, reacting with nucleophilic sites on biomolecules. The piperidine group may enhance the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(4-(piperidin-1-yl)methanone): Lacks the imidazole and sulfonyl groups.
(4-(1H-imidazol-1-yl)phenyl)(4-(piperidin-1-yl)methanone): Lacks the pyrrole and sulfonyl groups.
(4-(1H-pyrrol-1-yl)phenyl)(4-(sulfonyl)piperidin-1-yl)methanone): Lacks the imidazole group.
Uniqueness
The presence of all these functional groups in a single molecule makes it unique, offering a combination of chemical properties that can be exploited for various applications.
特性
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-22-15-10-21-20(22)28(26,27)18-8-13-24(14-9-18)19(25)16-4-6-17(7-5-16)23-11-2-3-12-23/h2-7,10-12,15,18H,8-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFCYEAKCLYKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2749515.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)
![N-(2,4-dimethylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2749518.png)





![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)
![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)


